

Physical and chemical properties of 2-Amino-1-cyclopentene-1-carbonitrile

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Compound of Interest

Compound Name: 2-Amino-1-cyclopentene-1-carbonitrile

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An In-depth Technical Guide to 2-Amino-1-cyclopentene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-cyclopentene-1-carbonitrile, with CAS number 2941-23-3, is a versatile bifunctional organic compound. Its unique structure, featuring a cyclopentene ring functionalized with both a nucleophilic amino group and an electrophilic nitrile group in conjugation, makes it a highly valuable intermediate in organic synthesis.^[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its chemical reactivity and applications, particularly in the pharmaceutical and agrochemical industries.^{[2][3]}

Physical and Chemical Properties

The physical and chemical properties of **2-Amino-1-cyclopentene-1-carbonitrile** are summarized in the table below. The compound typically appears as an off-white to white crystalline solid.^{[4][5][6]} It is slightly soluble in water but shows good solubility in various organic solvents such as ethanol and ether.^{[3][4][7]}

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂	[4][8]
Molecular Weight	108.14 g/mol	[1][3][4]
CAS Number	2941-23-3	[1][4][8]
Appearance	Off-white Solid	[4][5]
Melting Point	147-148 °C	[3][4]
Boiling Point	321.2 °C at 760 mmHg	[4]
Density	1.1 ± 0.1 g/cm ³	[4]
Water Solubility	Slightly soluble	[3][4][9]
Vapor Pressure	0.000302 mmHg at 25 °C	[4]
Flash Point	148.1 ± 27.9 °C	[4]
Refractive Index	1.530	[4]
pKa (Predicted)	6.70 ± 0.20	[5]
XLogP3	0.8	[4][8]
TPSA	49.8 Å ²	[4][5][8]
IUPAC Name	2-aminocyclopentene-1-carbonitrile	[3][8]
InChI Key	NSMYBPIHVACKQG-UHFFFAOYSA-N	[1][3]

Chemical Reactivity

The reactivity of **2-Amino-1-cyclopentene-1-carbonitrile** is defined by the interplay between its electron-donating amino group and the electron-withdrawing nitrile group.[1] This unique electronic arrangement confers both nucleophilic and electrophilic characteristics to the molecule.

- **Nucleophilic Reactivity:** The primary amine group serves as the main nucleophilic center. It readily participates in reactions such as:
 - **Acylation:** Reaction with acyl chlorides or anhydrides to form corresponding amides.[\[1\]](#)
 - **Alkylation:** Nucleophilic substitution reaction with alkyl halides to yield N-alkylated derivatives.[\[1\]](#)
- **Electrophilic Reactivity:** The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by various nucleophiles.[\[1\]](#)
- **Cycloaddition and Annulation:** The carbon-carbon double bond within the cyclopentene ring can participate in cycloaddition reactions. The presence of both amino and nitrile functional groups provides strategic points for annulation strategies, enabling the construction of complex, fused heterocyclic systems.[\[1\]](#)

Caption: Reactivity map of **2-Amino-1-cyclopentene-1-carbonitrile**.

Experimental Protocols

Synthesis via Thorpe-Ziegler Reaction

A prevalent and efficient method for synthesizing **2-Amino-1-cyclopentene-1-carbonitrile** is through the intramolecular cyclization of adiponitrile, a process known as the Thorpe-Ziegler reaction.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Materials:

- Adiponitrile (hexanedinitrile)
- Potassium tert-butanolate (t-BuOK), powdered
- Deionized Water
- Methanol (MeOH)

Procedure:

- Adiponitrile (1.0 eq) is combined with powdered potassium tert-butanolate (1.2 eq).[\[9\]](#)

- The mixture is stirred mechanically at room temperature overnight in an inert atmosphere.[9]
- Upon reaction completion (monitored by TLC or GC-MS), deionized water is carefully added to the reaction mixture.[9]
- The precipitated crystalline solid product is collected by vacuum filtration.
- The crude product is purified by recrystallization from methanol to yield pure **2-amino-1-cyclopentene-1-carbonitrile**. [2][9]



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Caption: Workflow for the synthesis of **2-Amino-1-cyclopentene-1-carbonitrile**.

Analytical Characterization

The identity, purity, and quality of the synthesized compound are confirmed using standard analytical techniques:[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine, $\text{C}\equiv\text{N}$ stretch of the nitrile, and $\text{C}=\text{C}$ stretch of the alkene.[8]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1][8]

Applications

2-Amino-1-cyclopentene-1-carbonitrile is a crucial raw material and intermediate in the synthesis of a wide range of organic molecules.[3] Its primary applications are in:

- **Pharmaceuticals:** It serves as a key building block for various heterocyclic compounds. Notably, it is used as a reagent in the synthesis of tacrine-huperzine A hybrids, which are potent acetylcholinesterase inhibitors investigated for the treatment of neurological disorders like Alzheimer's disease.[\[1\]](#)[\[6\]](#)[\[9\]](#)
- **Agrochemicals:** The scaffold is utilized in the development of new pesticides and herbicides. [\[2\]](#)[\[3\]](#)
- **Dyestuffs:** It is also employed in the synthesis of various dyes.[\[2\]](#)[\[3\]](#)

Safety and Handling

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[8\]](#)[\[10\]](#) It causes skin and serious eye irritation and may cause respiratory irritation.[\[4\]](#)[\[8\]](#) Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling. It should be stored in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizing agents.[\[3\]](#)[\[11\]](#)

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